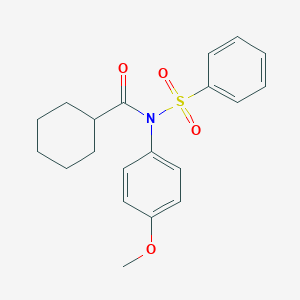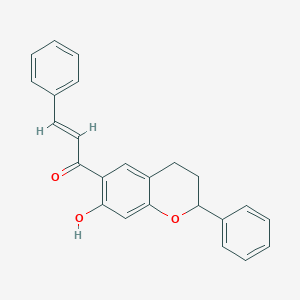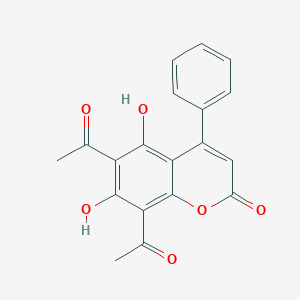
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in the field of immunology and inflammation research. It was first synthesized in 2015 by researchers at the University of Queensland, Australia. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.
Mecanismo De Acción
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is a multi-protein complex that is involved in the production of pro-inflammatory cytokines. This compound blocks the production of these cytokines by preventing the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of preclinical models of inflammation. It has also been shown to reduce the severity of inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis. This compound has been shown to be well-tolerated in preclinical studies and has not been associated with any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is its specificity for the NLRP3 inflammasome. It does not affect other components of the innate immune system, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and can be produced in large quantities in a laboratory setting. One limitation of this compound is its lack of selectivity for different inflammasomes. It has been shown to inhibit other inflammasomes, but to a lesser extent than the NLRP3 inflammasome. This lack of selectivity may limit its therapeutic potential in certain inflammatory diseases.
Direcciones Futuras
There are several future directions for the research and development of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more selective inhibitors of the NLRP3 inflammasome. Another area of focus is the development of this compound derivatives with improved pharmacokinetic properties. These derivatives could have improved bioavailability and could be more effective in treating inflammatory diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylsulfonyl chloride with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbonyl)-4-methoxyphenylsulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to form this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied in preclinical models of inflammation and has shown promising results as a potential therapeutic agent for a variety of inflammatory diseases. It has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that is involved in the production of pro-inflammatory cytokines. This compound has been shown to be effective in reducing inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C20H23NO4S |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H23NO4S/c1-25-18-14-12-17(13-15-18)21(20(22)16-8-4-2-5-9-16)26(23,24)19-10-6-3-7-11-19/h3,6-7,10-16H,2,4-5,8-9H2,1H3 |
Clave InChI |
BLFVQKOJOBDUBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)
![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)

![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
